molecular formula C6H5F2NO B169713 5-Amino-2,4-difluorophenol CAS No. 113512-71-3

5-Amino-2,4-difluorophenol

Cat. No. B169713
CAS No.: 113512-71-3
M. Wt: 145.11 g/mol
InChI Key: CXADAFQCFSVRGN-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

Concentrated aqueous ammonia (20 ml) was added to a solution of 2,4-difluoro-5-methoxycarbonyloxyaniline (2.0 g, 9.85 mmol) in ethanol (100 ml) and the mixture stirred at ambient temperature for 3 hours. The reaction mixture was diluted with water and most of the organic volatiles were removed by evaporation. The aqueous residue was neutralised to pH7 and extracted with ethyl acetate. The extracts were washed with water, dried (MgSO4) and the solvent removed by evaporation to give 2,4-difluoro-5-hydroxyaniline (1.2 g, 85%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2,4-difluoro-5-methoxycarbonyloxyaniline
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[F:2][C:3]1[CH:9]=[C:8]([F:10])[C:7]([O:11]C(OC)=O)=[CH:6][C:4]=1[NH2:5]>C(O)C.O>[F:2][C:3]1[CH:9]=[C:8]([F:10])[C:7]([OH:11])=[CH:6][C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
2,4-difluoro-5-methoxycarbonyloxyaniline
Quantity
2 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)F)OC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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